molecular formula C8H14N2O B13592175 4-(1-Methyl-1h-imidazol-2-yl)butan-2-ol

4-(1-Methyl-1h-imidazol-2-yl)butan-2-ol

Cat. No.: B13592175
M. Wt: 154.21 g/mol
InChI Key: CYDJEFMVOWHXGY-UHFFFAOYSA-N
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Description

4-(1-Methyl-1h-imidazol-2-yl)butan-2-ol is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of the imidazole ring imparts unique chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-1h-imidazol-2-yl)butan-2-ol typically involves the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde, followed by a series of steps to obtain the target compound . The reaction conditions often include the use of solvents like methanol or ethanol, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1h-imidazol-2-yl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to optimize yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of imidazole derivatives with different functional groups.

Scientific Research Applications

4-(1-Methyl-1h-imidazol-2-yl)butan-2-ol has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Methyl-1h-imidazol-2-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Methyl-1h-imidazol-2-yl)butan-2-ol is unique due to its specific structure, which combines the imidazole ring with a butanol side chain. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic benefits further highlight its uniqueness compared to similar compounds.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

4-(1-methylimidazol-2-yl)butan-2-ol

InChI

InChI=1S/C8H14N2O/c1-7(11)3-4-8-9-5-6-10(8)2/h5-7,11H,3-4H2,1-2H3

InChI Key

CYDJEFMVOWHXGY-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=NC=CN1C)O

Origin of Product

United States

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